Einecs 282-102-7

Description

Historical Evolution of European Chemical Inventories and Identification Systems

The regulation of chemicals in Europe is built upon a foundation of inventories developed over decades to systematically identify and manage substances placed on the market. These systems provide a common language for regulators, industry, and the public to ensure chemical safety.

Genesis and Purpose of the European Inventory of Existing Commercial Chemical Substances (EINECS)

The European Inventory of Existing Commercial Chemical Substances (EINECS) was a foundational registry created to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. petronaftco.comeuropa.eu The primary purpose of EINECS was to distinguish these "existing substances" from "new substances" introduced to the market after this period. europa.eu

The inventory was a critical component of early European chemical legislation, including Directive 67/548/EEC. Each of the over 100,000 entries in EINECS was assigned a unique seven-digit number, the EINECS number, which served as a simplified, standardized identifier for labeling and safety data sheets. petronaftco.com Substances listed in EINECS were later termed "phase-in substances" under the REACH regulation, granting them transitional arrangements for registration. petronaftco.com

Integration of EINECS, ELINCS, and NLP-list within the EC Inventory Framework

Over time, the European regulatory framework evolved, leading to the creation of additional chemical lists. To create a comprehensive system, EINECS was integrated with two other key inventories to form what is now known as the EC Inventory, managed by the European Chemicals Agency (ECHA). petronaftco.comnih.gov

The other components are:

European List of Notified Chemical Substances (ELINCS): This inventory includes substances that were notified under Directive 67/548/EEC and became commercially available after September 18, 1981. These were considered "new substances" and required a notification dossier with safety data before being placed on the market. europa.eunih.gov

No-Longer Polymers (NLP) List: The definition of a polymer was amended in 1992. nih.gov Substances that had previously been considered polymers (and were thus exempt from certain regulations) but no longer met the new definition were compiled into the NLP list. This list covers substances commercially available between September 18, 1981, and October 31, 1993. nih.gov

Together, these three lists constitute the EC Inventory, which is the primary reference for identifying substances under the REACH and CLP regulations. nih.goveuropa.eu EC numbers from any of these lists are legally recognized identifiers. For substances not listed, ECHA may assign a "List Number" for administrative tracking, but this does not confer the same legal status as an EC number. nih.goveuropa.eu

Table 1: European Chemical Inventories

| Inventory Name | Full Title | Description | EC Number Prefix |

|---|---|---|---|

| EINECS | European Inventory of Existing Commercial Chemical Substances | Substances on the market between 1 Jan 1971 and 18 Sep 1981. | 2xx-xxx-x, 3xx-xxx-x |

| ELINCS | European List of Notified Chemical Substances | Substances notified and placed on the market after 18 Sep 1981. | 4xx-xxx-x |

| NLP | No-Longer Polymers | Substances previously considered polymers but no longer meeting the definition under new rules. | 5xx-xxx-x |

Defining Chemical Identity and Complexity for Multi-Constituent Substances and UVCBs

While identifying a single, pure chemical is relatively straightforward, the task becomes significantly more complex for substances that are mixtures of multiple components or have variable compositions.

Challenges in Precise Chemical Identity Definition for Complex Mixtures

Substances of Unknown or Variable composition, Complex reaction products or Biological materials (UVCBs) represent a major challenge for chemical assessment and regulation. qualicellc.com Chlorinated paraffins are a classic example of UVCBs. They are not single molecules but complex mixtures of polychlorinated n-alkanes, with variations in both the length of the carbon chain and the degree of chlorination. industrialchemicals.gov.au

The primary challenges include:

Variability: The exact composition can differ from batch to batch depending on the manufacturing process and the starting materials (e.g., petroleum fractions). nih.gov

Unknown Components: It is often not feasible or possible to identify every single constituent within the mixture. nih.gov

Lack of Standards: Analytical characterization is difficult because reference standards for the individual chlorinated alkane congeners are often not commercially available. qualicellc.com

Ambiguous Naming: The complexity means that a single UVCB substance can be described by multiple names or CAS numbers, leading to potential confusion. service.gov.uk

This inherent complexity makes it impossible to define a UVCB with a single, precise chemical structure and composition, unlike a mono-constituent substance. nih.govindustrialchemicals.gov.au

Methodologies for Substance Identification under REACH Guidance

The REACH (Registration, Evaluation, Authorisation and Restriction of CHemicals) regulation provides a framework for identifying and naming substances to ensure clarity and enable data sharing among registrants. For complex substances like UVCBs, identification cannot rely solely on a chemical name and structure. Instead, REACH requires a more holistic approach.

According to ECHA guidance, the identification of a UVCB substance must include:

Name of the substance: Often a descriptive name, such as "Alkanes, C14-17, chloro". europa.eu

Source Materials: A detailed description of the starting materials (e.g., specific paraffin (B1166041) fractions).

Manufacturing Process: A description of the chemical process used (e.g., chlorination).

Composition Information: The identity and concentration ranges of known constituents.

Analytical Data: Spectroscopic and chromatographic data (e.g., GC/MS, HPLC) that provide a "fingerprint" of the substance, confirming its identity and variability. europa.eu

For UVCBs, the substance is defined by the combination of its starting materials and manufacturing process. Two UVCB substances are considered the "same" for REACH purposes if they originate from the same or similar sources and have undergone a similar production process, resulting in a comparable compositional fingerprint.

Classification and Significance of EINECS 282-102-7 within the Chlorinated Paraffin Chemical Class

As previously noted, the identifier this compound is not clearly associated with chlorinated paraffins in regulatory databases. However, the class of chlorinated paraffins itself is highly significant and well-documented as a group of complex UVCB substances. They are categorized based on the carbon chain length of the parent alkane.

Table 2: Classification of Chlorinated Paraffins

| Classification | Carbon Chain Length | Abbreviation |

|---|---|---|

| Short-Chain | C10-C13 | SCCP |

| Medium-Chain | C14-C17 | MCCP |

Chlorinated paraffins are produced by the chlorination of paraffin fractions derived from petroleum. nih.gov The final products are complex mixtures whose physical and chemical properties—ranging from mobile liquids to waxy solids—depend on the specific carbon chain lengths and the degree of chlorination (typically 30-70% by weight). petronaftco.comindustrialchemicals.gov.au

These substances have been widely used for over 50 years in numerous industrial applications due to their chemical stability and performance characteristics. halogens.eu Key uses include:

Plasticizers: Used in flexible PVC to impart flexibility. halogens.eu

Extreme-Pressure Additives: Added to metalworking fluids to provide lubrication under high heat and pressure. qualicellc.com

Flame Retardants: Incorporated into plastics, rubbers, paints, and textiles to reduce flammability. qualicellc.comhalogens.eu

Sealants and Coatings: Used to improve resistance to water and chemicals. nih.gov

The significance of chlorinated paraffins also extends to their regulatory status. Due to concerns about persistence, bioaccumulation, and toxicity, various subgroups have been subject to evaluation and restriction globally. For instance, Short-Chain Chlorinated Paraffins (SCCPs) are listed for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs). industrialchemicals.gov.au Medium-Chain Chlorinated Paraffins (MCCPs), such as the substance identified by CAS number 85535-85-9 and EC number 287-477-0, have also undergone extensive risk assessment and substance evaluation under REACH. industrialchemicals.gov.auindustrialchemicals.gov.au This scrutiny underscores the importance of the UVCB identification framework in managing the risks of complex chemical substances.

Table 3: Compound Names Mentioned

| Compound/Substance Class | CAS Number | EINECS/EC Number |

|---|---|---|

| Alkanes, C14-17, chloro (MCCP) | 85535-85-9 | 287-477-0 |

| Chlorinated Paraffins (general) | Varies | Varies |

| Short-Chain Chlorinated Paraffins (SCCPs) | Varies | Varies |

| Medium-Chain Chlorinated Paraffins (MCCPs) | Varies (e.g., 85535-85-9) | Varies (e.g., 287-477-0) |

| Long-Chain Chlorinated Paraffins (LCCPs) | Varies | Varies |

Characterization of Chlorinated Paraffins (CPs) by Chain Length and Chlorination Level

Chlorinated paraffins are systematically categorized based on the length of their carbon chains and their chlorine content by weight. This classification is fundamental to understanding their physical properties, applications, and environmental behavior.

The carbon chain lengths of commercial chlorinated paraffins typically range from 10 to 38 carbon atoms. nih.gov Based on this, they are generally grouped into three main categories:

Short-Chain Chlorinated Paraffins (SCCPs): These have carbon chain lengths from C10 to C13. wikipedia.orgafirm-group.com

Medium-Chain Chlorinated Paraffins (MCCPs): These are characterized by carbon chains ranging from C14 to C17. wikipedia.orgafirm-group.com

Long-Chain Chlorinated Paraffins (LCCPs): This group includes those with carbon chains of C18 and longer. wikipedia.org

The level of chlorination, or the percentage of chlorine by weight, is another critical parameter, typically ranging from 30% to 70%. wikipedia.org This percentage significantly influences the physical state of the chlorinated paraffin, which can range from colorless or yellowish mobile to highly viscous liquids, or even waxy to glassy solids. nih.gov A higher degree of chlorination generally leads to increased viscosity and density. halogens.eu For instance, a chlorinated paraffin with approximately 72% chlorine content is one where nearly all carbon atoms are singly chlorinated. nih.goviarc.fr

The interplay between chain length and chlorination level dictates the suitability of a specific CP for a particular industrial application. For example, CPs with medium chain lengths (C14-17) and a chlorine content of 45-52% are often used as plasticizers in plastics. nih.gov For applications requiring flame retardancy, CPs with a high chlorine content of around 70% are preferred. nih.gov

Interactive Data Table: Classification of Chlorinated Paraffins

| Category | Carbon Chain Length | Typical Chlorine Content (% by weight) |

| Short-Chain (SCCPs) | C10-C13 | 40-70% |

| Medium-Chain (MCCPs) | C14-C17 | 40-70% |

| Long-Chain (LCCPs) | >C17 | Varies |

Contextualization of this compound as a Specific Chlorinated Paraffin Congener Group

The designation this compound specifically refers to "Alkanes, C10-14, chloro." This indicates that this particular substance is a complex mixture of chlorinated alkanes where the carbon chain lengths fall primarily within the range of 10 to 14 atoms. This places it at the intersection of short-chain and medium-chain chlorinated paraffins.

While the EINECS definition provides the carbon chain range, it does not specify the degree of chlorination. However, commercial products falling under this classification are typically complex mixtures containing numerous congeners with varying levels of chlorination. toxicslink.org The specific composition of a product labeled with this compound can vary between manufacturers. toxicslink.org

It is important to note that while European regulations often categorize chlorinated paraffins by chain length, other regions may classify them based on their chlorine content. halogens.eu For example, in China, commercial CP products are often named based on their chlorine percentage, such as CP-42, CP-52, and CP-70. toxicslink.org This means that an imported product could contain a mix of carbon chain lengths, including those within the C10-C14 range, even if not explicitly labeled as such. halogens.eu

The substances under this compound are considered substances of Unknown or Variable Composition, Complex Reaction Products or Biological Materials (UVCB). This is due to the multitude of isomers and the variable nature of the commercial mixtures.

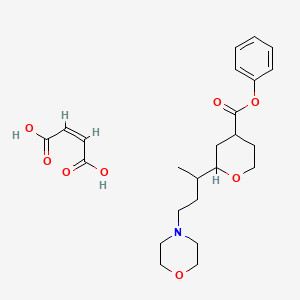

Structure

3D Structure of Parent

Properties

CAS No. |

84100-21-0 |

|---|---|

Molecular Formula |

C24H33NO8 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;phenyl 2-(4-morpholin-4-ylbutan-2-yl)oxane-4-carboxylate |

InChI |

InChI=1S/C20H29NO4.C4H4O4/c1-16(7-9-21-10-13-23-14-11-21)19-15-17(8-12-24-19)20(22)25-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-6,16-17,19H,7-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

NMCNVYOYWAVACG-BTJKTKAUSA-N |

Isomeric SMILES |

CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Analytical Chemistry Methodologies for Comprehensive Characterization of Einecs 282 102 7

Chromatographic Separation Techniques for Complex Chlorinated Paraffin (B1166041) Mixtures

The effective separation of the numerous congeners within CP mixtures is a critical first step in their analysis. Given the complexity, no single chromatographic technique can fully resolve all components. oaepublish.com However, both gas and liquid chromatography are essential tools for reducing sample complexity before detection.

Gas Chromatography (GC) Applications for Volatile Congeners

Gas chromatography is a widely applied technique for the analysis of more volatile CP congeners, particularly SCCPs and MCCPs. pops.intoaepublish.comdiva-portal.org Due to the high boiling points of many CP congeners, specialized GC techniques are often required.

Short-column GC: This approach is sometimes used to reduce analysis time and minimize the degradation of thermally labile compounds. unito.it

Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers enhanced separation by employing two columns with different stationary phases, providing much higher resolution for complex mixtures like CPs. unito.it

Carbon Skeleton Reaction Gas Chromatography: In this method, CPs are catalytically dechlorinated and hydrogenated to their corresponding n-alkanes in the GC injector. This allows for the determination of the carbon chain length distribution of the original CP mixture. researchgate.net

A common setup for CP analysis involves a (5%-Phenyl)-methylpolysiloxane column (such as DB-5), which separates congeners primarily based on their boiling points. ipcp.ch

Liquid Chromatography (LC) Approaches for Non-Volatile Components

Liquid chromatography is increasingly used for the analysis of CPs, especially for the less volatile MCCPs and LCCPs, which can be difficult to analyze by GC. osti.govipcp.ch

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com A study developing a UHPLC-HRMS method utilized a C18 column for the separation of SCCPs, MCCPs, and LCCPs in dietary supplements. chromatographyonline.com

Mobile Phase Composition: The choice of mobile phase is critical for effective separation. A study investigating the influence of LC separation found that a methanol/water mobile phase was more suitable for revealing higher chlorinated PCAs. nih.gov

Column Selection: Different column chemistries can be used to target specific CP groups. For instance, a C30 column was found to better highlight short-chain PCAs compared to the more conventional C18 columns. nih.gov A cyano-propyl column has also been used to achieve good separation for SCCP homologues. nih.gov

Advanced Separation Techniques for Isomer Resolution

Complete isomer-specific separation of CPs is currently considered impractical due to the sheer number of possible isomers. gcms.czpops.int However, advanced techniques can provide greater insight into the isomeric and congeneric group distributions.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS): This technique provides superior separation power, allowing for the differentiation of isomeric groups and providing detailed fingerprints of CP mixtures. unito.itcore.ac.uk

High-Resolution Gas Chromatographic Continuous Fraction Collection: A novel approach combines high-resolution GC with continuous fraction collection. The collected fractions, each containing a smaller number of isomers, can then be analyzed by other techniques like NMR, which is a significant step towards elucidating the structures of individual isomers within a complex mixture. acs.org

Spectrometric Detection and Structural Elucidation Methods

Following chromatographic separation, mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for detecting and structurally characterizing CPs.

Mass Spectrometry (MS) Techniques (e.g., APCI-QToF-HRMS, GC-ECNI-LRMS) for Elemental Composition and Structure

Mass spectrometry is a powerful tool for determining the elemental composition (i.e., the specific number of carbon and chlorine atoms) of CP congeners. empa.ch

Gas Chromatography-Electron Capture Negative Ionization-Low Resolution Mass Spectrometry (GC-ECNI-LRMS): This is one of the most commonly used methods for CP analysis. pops.intoaepublish.comipcp.ch ECNI is a soft ionization technique that is highly sensitive to chlorinated compounds. osti.gov Quantification is often performed in selected ion monitoring (SIM) mode to enhance sensitivity. ipcp.chnih.gov

Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight-High Resolution Mass Spectrometry (APCI-QToF-HRMS): This technique has gained popularity for CP analysis. oaepublish.comacs.org APCI is a soft ionization source suitable for a wide range of CPs, and the QToF analyzer provides high mass accuracy, allowing for the confident determination of elemental formulas. empa.chacs.orgnih.gov Chlorine-enhanced APCI, where a chlorine-containing reagent is added, can improve the formation of chloride adduct ions ([M+Cl]⁻), enhancing sensitivity and selectivity. osti.govacs.org A novel method using bromide-anion attachment APCI-MS has also been developed, which helps to distinguish CPs from chlorinated alkenes. acs.org

Orbitrap Mass Spectrometry: GC coupled with an Orbitrap mass spectrometer, often with ECNI, provides very high resolution and mass accuracy. diva-portal.orggcms.cz This enables the separation of CP signals from interfering compounds, such as polychlorinated biphenyls (PCBs), and allows for the deconvolution of the characteristic "hump" in the chromatogram into individual groups of isomers. gcms.cz

Table 1: Comparison of Common Mass Spectrometry Techniques for CP Analysis

| Technique | Ionization | Mass Analyzer | Resolution | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| GC-ECNI-LRMS | Electron Capture Negative Ionization (ECNI) | Quadrupole | Low | Robust, widely used, good sensitivity for higher chlorinated CPs. oaepublish.comosti.gov | Susceptible to interferences, response varies with chlorine content. unito.itosti.gov |

| LC-APCI-QToF-HRMS | Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole Time-of-Flight (QToF) | High | High mass accuracy, suitable for LCCPs, fast analysis possible. acs.orgnih.gov | Direct injection methods require rigorous cleanup. unito.it |

| GC-Orbitrap-HRMS | Electron Capture Negative Ionization (ECNI) | Orbitrap | Very High | Excellent selectivity and sensitivity, can resolve interferences. diva-portal.orggcms.cz | Higher instrument cost. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

While MS provides information on elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for obtaining detailed structural information, such as the location of chlorine atoms on the alkane chain. d-nb.infouea.ac.ukacs.org

One-Dimensional (1D) NMR: Both ¹H and ¹³C NMR spectra are used. The chemical shifts are influenced by the presence of chlorine atoms; electron-withdrawing chlorine substituents cause a downfield shift. uea.ac.ukacs.org However, for complex CP mixtures, the signals in 1D spectra show extensive overlap, limiting the detailed information that can be extracted. acs.org

Two-Dimensional (2D) NMR: 2D NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, provide much greater spectral dispersion by correlating proton and carbon signals. d-nb.infouea.ac.ukacs.org This allows for the identification of various structural substructures, such as -CHCl- and -CH₂Cl groups, and even the verification of geminal chlorine atoms (-CCl₂-) in highly chlorinated mixtures. d-nb.infonih.gov By combining high-resolution MS with 2D NMR, researchers have been able to reveal that chlorine atoms are not evenly distributed across the carbon chain in CP mixtures. acs.org

Hyphenated Techniques for Enhanced Analytical Specificity

To overcome the analytical hurdles presented by MCCPs, hyphenated techniques, which couple a separation method with a detection method, are indispensable. ijpsjournal.comnih.gov These integrated systems provide enhanced sensitivity, selectivity, and specificity, which are crucial for distinguishing MCCP congeners from each other and from other co-eluting compounds. ijpsjournal.comnih.gov

Commonly employed hyphenated techniques for MCCP analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like MCCPs. actascientific.com Gas chromatography separates the complex mixture into its components, which are then detected and identified by mass spectrometry. ijpsjournal.com For MCCP analysis, Electron Capture Negative Ionization (ECNI) is a frequently used ionization mode due to its high sensitivity for chlorinated compounds. pops.intosti.gov However, even with high-resolution gas chromatography, complete separation of the thousands of isomers is not feasible. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing less volatile and thermolabile compounds. actascientific.com Recent advancements have seen the application of LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, for the simultaneous analysis of short-, medium-, and long-chain chlorinated paraffins. oaepublish.comresearchgate.net These methods often use chlorine-enhanced soft ionization techniques. researchgate.net A patent for detecting both Short-Chain Chlorinated Paraffins (SCCPs) and MCCPs in consumer goods describes a method using High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) with atmospheric pressure chemical ionization (APCI). google.com

Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC-HRTOF-MS): The use of high-resolution mass analyzers like TOF-MS significantly improves the analysis. pops.int The high resolution of the TOF analyzer helps to reduce or eliminate isobaric interferences, which is a major challenge in CP analysis. nih.gov For instance, a method using GC with a chemical ionization source in negative mode coupled to a qTOF-HRMS was developed to quantify 24 MCCP formula groups in a single injection, effectively distinguishing them from interferences like Polychlorinated Biphenyls (PCBs). researchgate.net

Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS): This technique offers high sensitivity and selectivity. diva-portal.orggcms.cz The Thermo Scientific™ Q Exactive™ GC Orbitrap™ GC-MS/MS system, for example, has been tested for its linear dynamic range, sensitivity, and selectivity in analyzing MCCPs in food samples, demonstrating good linearity and achieving low limits of quantification (LOQ). gcms.cz

The power of these hyphenated techniques lies in their ability to integrate separation with highly specific detection, providing comprehensive data for both qualitative and quantitative analysis of complex mixtures like MCCPs. ijpsjournal.com

Quantitative Analysis and Inter-Laboratory Harmonization Studies

The quantitative analysis of MCCPs is exceptionally demanding due to their complex isomeric nature and the lack of well-characterized analytical standards. researchgate.netpops.int This complexity makes it difficult to achieve accurate and reproducible results, hindering inter-laboratory agreement. pops.int Consequently, most reported analyses are considered semi-quantitative. pops.int

Several quantification strategies have been developed to address these challenges, including methods based on pattern deconvolution and chlorine-content calibration. oaepublish.com The European Union Reference Laboratory (EU-RL) for Dioxins and PCBs has initiated interlaboratory studies to establish a common ground for CP analysis in food and feed, aiming to ensure comparable results among different laboratories. eurofins.de These studies focus on sensitivity, selectivity, and robustness for the determination of both SCCPs and MCCPs. eurofins.de

An accurate analysis by congener groups is considered essential to determine the actual substance identity and composition of an MCCP substance. pops.int The direct comparison of a measured concentration of the actual congener groups in a sample with an established limit is seen as a reliable and universally applicable approach for substances, products, and environmental or biological samples. pops.int

Method Validation and Quality Assurance in MCCP Quantification

Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu For MCCP quantification, validation ensures the reliability and comparability of data. Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). europa.euresearchgate.net

A study validating a method for analyzing CPs in indoor dust using LC-QTOF-HRMS provides a comprehensive example of the validation process. oaepublish.com

Table 1: Method Validation Parameters for CP Analysis in Indoor Dust by LC-QTOF-HRMS

| Parameter | SCCPs | MCCPs | LCCPs | Acceptance Criteria (EURL) |

|---|---|---|---|---|

| Trueness (Recovery %) | 72% - 141% | 72% - 141% | 72% - 141% | 60% - 140% |

| Precision (CV %) | < 15% | < 15% | < 15% | ≤ 20% |

| LOD (ng/g dust) | 20 | 2.0 | 10 | - |

| LOQ (ng/g dust) | - | - | - | - |

Data sourced from a study by McGrath et al. (2022). oaepublish.com

In another study determining SCCPs and MCCPs in human blood components using GC-ECNI-LRMS, the following validation results were reported: nih.govchrom-china.com

Linearity (R²): 0.912 for SCCPs and 0.929 for MCCPs. nih.govchrom-china.com

Method Detection Limits (MDLs): 1.57 ng/g wet weight for SCCPs and 8.29 ng/g wet weight for MCCPs. nih.govchrom-china.com

Recoveries: 67.0%–126.6% for SCCPs and 69.5%–120.5% for MCCPs. nih.govchrom-china.com

Addressing Analytical Challenges in Environmental and Material Samples

The analysis of MCCPs in environmental and material samples is fraught with challenges that require specific analytical strategies.

Key Challenges:

Complex Mixtures: MCCPs are composed of thousands of isomers, which makes chromatographic separation extremely difficult. researchgate.neteurofins.de The components often elute over a wide retention time window without achieving baseline resolution. researchgate.net

Lack of Standards: There is a significant lack of suitable analytical standards. pops.intresearchgate.net Technical CP mixtures are often used for calibration, but their composition may not match the CP pattern in the environmental sample, which can be altered by weathering and metabolic processes. researchgate.netresearchgate.net This mismatch is a major source of error in quantification. researchgate.net

Matrix Interference: Environmental samples (e.g., soil, water, biota) and materials (e.g., plastics, dust) are complex matrices that can contain numerous interfering compounds. pops.intdiva-portal.orgeurofins.de These interferences can co-elute with MCCPs, leading to inaccurate results. pops.int

Low Concentrations: MCCPs are often present at trace levels in environmental compartments, requiring highly sensitive analytical methods. eurofins.de

Analytical Solutions and Approaches:

Advanced Cleanup Procedures: To mitigate matrix effects, robust sample preparation and cleanup steps are essential. pops.int This often involves techniques like adsorption chromatography on silica (B1680970) to remove interfering substances. nih.govdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): As discussed, the use of HRMS instruments like TOF and Orbitrap is crucial. pops.intresearchgate.net Their ability to perform accurate mass measurements allows for the separation of MCCP signals from those of interfering compounds, such as PCBs, even if they are not chromatographically separated. researchgate.net A mass resolution of >50,000 is considered necessary to resolve individual homologues. researchgate.net

Improved Quantification Models: New quantification procedures have been developed to compensate for the variability in instrument response factors and the dependency on the chlorine content of the reference standard. osti.gov For example, a linear relationship between the degree of chlorination and the total response factor of CPs has been established and applied to quantify CP content and congener group distribution. osti.govresearchgate.net

Development of Better Standards: There is an urgent need for more specific and well-characterized analytical standards. diva-portal.orgresearchgate.net Recommendations include the development of single-chain CP mixtures with varying chlorination degrees and constitutionally defined CP isomers to improve the accuracy of quantification. researchgate.net

Addressing these challenges through a combination of advanced instrumentation, refined methodologies, and the development of better reference materials is key to improving the quality and reliability of MCCP data from environmental and material samples.

Environmental Transport, Fate, and Transformation Research of Einecs 282 102 7

Atmospheric Transport and Deposition Pathways

The movement of Flumiclorac-pentyl through the atmosphere is influenced by its physical and chemical properties, which determine its potential for volatilization, long-range transport, and subsequent deposition.

Volatilization and Long-Range Atmospheric Transport Potential

Flumiclorac-pentyl is characterized as a volatile compound with a low vapor pressure. herts.ac.ukherts.ac.uk This volatility suggests a potential for the compound to be lost to the atmosphere from treated surfaces. epa.gov However, some data indicate a low volatility. herts.ac.uk The vapor pressure of Flumiclorac-pentyl has been reported with some variability, as shown in the table below.

| Property | Value | Temperature (°C) | Source |

| Vapor Pressure | <1 x 10⁻⁷ mm Hg | 22.4 | regulations.gov |

| Vapor Pressure | 0.01 mPa | 20 | herts.ac.uk |

The potential for long-range atmospheric transport is a key consideration for understanding the broader environmental distribution of pesticides. While Flumiclorac-pentyl's volatility suggests it can enter the atmosphere, its persistence in the air is a determining factor for long-distance travel. annualreviews.org Studies indicate that while some volatilization may occur, its rapid degradation in the environment mitigates extensive long-range transport. herts.ac.ukepa.gov

Particulate Matter Association and Atmospheric Deposition

Once in the atmosphere, pesticides can exist in the gaseous phase or associate with particulate matter. Research has confirmed the presence of Flumiclorac-pentyl in atmospheric fine particulate matter (PM2.5). A study conducted in Hanoi, Vietnam, detected Flumiclorac-pentyl in PM2.5 samples at a concentration of 3.51 ng/m³. mdpi.com This association with particulate matter provides a pathway for its removal from the atmosphere through wet or dry deposition. newsciencepubl.com The entrainment of Flumiclorac-pentyl degradates in dust is also considered a risk for off-target drift. epa.gov

Aquatic and Sediment Distribution Dynamics

The fate of Flumiclorac-pentyl in aquatic systems is governed by its solubility, sorption characteristics, and the dynamic interactions between the water column and sediment.

Sorption to Sediments and Suspended Particulate Matter

| Property | Value | Temperature (°C) | Source |

| Log P (Octanol-water partition coefficient) | 4.99 | 19.7-21.0 | herts.ac.ukregulations.gov |

It is important to note that while the parent compound is expected to sorb to sediment, its major degradate, IMCA (flumiclorac acid), is reported to be mobile in soil. epa.gov

Biotic and Abiotic Degradation Pathways in Environmental Matrices

Flumiclorac-pentyl is considered non-persistent in both soil and aquatic environments due to its susceptibility to various degradation processes. epa.govherts.ac.ukherts.ac.uk

The primary pathways for its breakdown are hydrolysis and photolysis. herts.ac.ukherts.ac.uk The rate of hydrolysis is pH-dependent, being significantly faster under alkaline conditions. herts.ac.uk In soil, Flumiclorac-pentyl degrades rapidly. epa.gov

| Degradation Parameter | Value | Conditions | Source |

| Soil DT₅₀ (Typical) | 2.5 days | Aerobic | herts.ac.uk |

| Soil DT₅₀ (Field) | 10 days | herts.ac.uk | |

| Aqueous Hydrolysis DT₅₀ | 0.8 days | pH 7, 20°C | herts.ac.uk |

| Aqueous Hydrolysis DT₅₀ | 4.2 days | pH 5 | herts.ac.uk |

| Aqueous Hydrolysis DT₅₀ | 6 minutes | pH 9 | herts.ac.uk |

| Aqueous Photolysis DT₅₀ | 0.8 days | pH 7 | herts.ac.uk |

DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

The degradation of Flumiclorac-pentyl leads to the formation of several breakdown products. The major degradate identified in aerobic soil metabolism studies is 2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid, also known as IMCA or flumiclorac-acid. epa.gov Although IMCA is also not persistent, it is more mobile than the parent compound. epa.govepa.gov Other identified degradates from abiotic hydrolysis include tetrahydrophthalic acid (THPA), pentyl 5-amino-2-chloro-4-fluorophenoxyacetate (AFE), and 5-amino-2-chloro-4-fluorophenoxyacetic acid (AFCA), depending on the pH of the water. epa.gov The presence of light can accelerate the breakdown of these degradates. epa.gov

Compound Names Mentioned in this Article

| Common Name/Identifier | Chemical Name |

| Flumiclorac-pentyl | pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate |

| IMCA / Flumiclorac-acid | [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid |

| THPA | Tetrahydrophthalic acid |

| AFE | pentyl 5-amino-2-chloro-4-fluorophenoxyacetate |

| AFCA | 5-amino-2-chloro-4-fluorophenoxyacetic acid |

Microbial Degradation Mechanisms and Metabolite Identification

There is currently no specific information available in scientific literature regarding the microbial degradation of Fedrilate Maleate. Microbial degradation is a key process that determines the environmental persistence of many organic compounds. This process involves the breakdown of complex molecules by microorganisms, such as bacteria and fungi, into simpler substances. The mechanisms of such degradation can vary widely and often lead to the formation of various metabolites, which themselves may have different environmental impacts. Without dedicated studies, the susceptibility of Fedrilate Maleate to microbial action and the identity of any potential degradation products remain unknown.

Photolytic and Hydrolytic Transformation Processes

Similarly, data on the photolytic and hydrolytic transformation of Fedrilate Maleate is not available. Photolysis refers to the breakdown of a compound by light, particularly sunlight, which can be a significant degradation pathway for chemicals in surface waters and the atmosphere. Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis can be influenced by factors such as pH and temperature. For a compound like Fedrilate Maleate, which contains ester and ether functional groups, hydrolysis could potentially be a relevant transformation process. However, in the absence of experimental data, its stability towards photolytic and hydrolytic degradation cannot be determined.

Persistence in Various Environmental Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or removed. Persistent chemicals have a greater potential to accumulate and cause long-term ecological effects. Due to the lack of research on its degradation pathways, the persistence of Fedrilate Maleate in soil, water, and air is uncharacterized. Consequently, its potential for long-range environmental transport and bioaccumulation cannot be assessed.

Mechanistic Investigations of Cellular and Subcellular Interactions of Einecs 282 102 7

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of Dasatinib into cells and its subsequent movement within them are governed by a combination of passive diffusion and active transport processes, which collectively determine its intracellular concentration and availability to bind to its targets.

Membrane Permeation and Transporter-Mediated Entry

The cellular uptake of Dasatinib is predominantly a passive process. aacrjournals.org Studies have shown that its intracellular uptake and retention are linear across a range of concentrations and are not significantly dependent on temperature, which is characteristic of passive diffusion rather than active transport. aacrjournals.orgfrontiersin.orgnih.gov This contrasts with the uptake mechanism of other kinase inhibitors like imatinib, which relies heavily on the active influx transporter, human organic cation transporter 1 (hOCT1). aacrjournals.orgashpublications.org While Dasatinib is a substrate for hOCT1, its uptake is not significantly affected by the transporter's activity, suggesting that in a clinical context, simple diffusion may be the more important entry mechanism. frontiersin.orgashpublications.orgnih.gov

While influx is primarily passive, the intracellular concentration of Dasatinib is actively managed by efflux pumps belonging to the ATP-binding cassette (ABC) transporter family. Specifically, Dasatinib has been identified as a substrate for both P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). aacrjournals.orgfrontiersin.orgashpublications.org Overexpression of these efflux transporters in cell lines has been shown to reduce the intracellular uptake and retention of Dasatinib, which can in turn lead to an increase in the concentration required for a biological effect (IC50). frontiersin.orgfrontiersin.org Conversely, the inhibition of these transporters can significantly increase the intracellular concentration of Dasatinib. aacrjournals.orgnih.gov

| Transporter | Type | Role in Dasatinib Transport | Effect of Inhibition | Reference |

|---|---|---|---|---|

| hOCT1 (SLC22A1) | Influx | Minor role; uptake is not significantly dependent on its activity. | Inhibitors (e.g., prazosin) do not significantly reduce Dasatinib uptake. | aacrjournals.orgfrontiersin.orgashpublications.org |

| ABCB1 (P-glycoprotein) | Efflux | Actively pumps Dasatinib out of the cell. | Inhibitors (e.g., PSC833) increase intracellular Dasatinib retention. | aacrjournals.orgfrontiersin.orgashpublications.org |

| ABCG2 (BCRP) | Efflux | Actively pumps Dasatinib out of the cell. | Inhibitors (e.g., Ko143) increase intracellular Dasatinib retention. | aacrjournals.orgfrontiersin.orgnih.gov |

| ABCC6 (MRP6) | Efflux | Contributes to cellular efflux. | Inhibition leads to a significant decrease in the IC50 of Dasatinib. | frontiersin.org |

Intracellular Distribution and Organelle Localization

Once inside the cell, Dasatinib exhibits a very high apparent volume of distribution (approximately 2505 L), which indicates extensive distribution into tissues from the vascular system. drugbank.comsemanticscholar.orgnih.gov This is consistent with findings of "massive intracellular accumulation" and a slow, time-dependent release from cells after the external source of the drug is removed. plos.org This retention is a critical factor that allows for prolonged intracellular activity. plos.org

While precise quantitative data on the percentage of the compound in specific organelles is limited, experimental studies have provided insights into its subcellular localization. Using advanced imaging techniques, researchers have visualized the binding of Dasatinib to its target proteins expressed in specific intracellular compartments, such as endosomes and F-actin structures, confirming that the compound can access these distinct subcellular locations to engage its targets. preprints.org

Molecular Interactions with Biological Macromolecules

Dasatinib exerts its effects through direct physical interactions with key biological macromolecules, namely proteins and nucleic acids, which in turn modulates their function and downstream cellular signaling.

Binding to Proteins and Nucleic Acids

Protein Interactions: In circulation, Dasatinib is highly bound to human plasma proteins (~96%), primarily albumin. drugbank.comfrontiersin.orgnih.gov At the molecular level, its primary mechanism of action involves binding to the ATP-pocket of a range of protein tyrosine kinases. patsnap.comeuropa.eu Its main targets include the BCR-ABL fusion protein and kinases of the SRC family (SRC, LCK, YES, FYN), as well as c-KIT, EPHA2, and PDGFRβ. nih.govdrugbank.com The potency of this binding is notable, with studies reporting IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range. europa.euresearchgate.net

Nucleic Acid Interactions: Beyond its well-documented effects on proteins, research indicates that Dasatinib can also directly interact with nucleic acids. A voltammetric study investigating the interaction between Dasatinib and double-stranded calf thymus DNA (ds-DNA) concluded that binding occurs via an intercalation mechanism, where the molecule inserts itself between the base pairs of the DNA helix. researchgate.net This interaction was characterized by a specific binding constant and associated thermodynamic parameters, confirming a stable complex formation. researchgate.net Further evidence comes from the successful synthesis of Dasatinib-DNA conjugates, which are being explored for novel therapeutic delivery systems. researchgate.netnih.gov

| Macromolecule | Binding Target/Mode | Parameter | Value | Reference |

|---|---|---|---|---|

| Protein (Plasma) | Albumin | Protein Binding | ~96% | drugbank.comfrontiersin.orgnih.gov |

| Protein (Kinase) | BCR-ABL | Inhibitory Potency | 0.6-0.8 nM | europa.eu |

| Protein (Kinase) | Src | IC50 | 7.1 nM | researchgate.net |

| Nucleic Acid (ds-DNA) | Intercalation | Binding Constant (K) | 2.51 x 10⁴ M⁻¹ | researchgate.net |

| Nucleic Acid (ds-DNA) | Intercalation | Gibbs Free Energy (ΔGº) | -25.10 kJ mol⁻¹ | researchgate.net |

Modulation of Enzyme Activities and Signal Transduction Pathways

The binding of Dasatinib to its target kinases leads to potent inhibition of their enzymatic activity, which subsequently blocks critical intracellular signal transduction pathways that drive cellular processes. By inhibiting the deregulated tyrosine kinase activity of BCR-ABL, Dasatinib effectively suppresses downstream signaling cascades, including the MAPK, PI-3K/Akt, and STAT5 pathways, which are crucial for the proliferation and survival of malignant cells. aacrjournals.orgnih.gov

Furthermore, Dasatinib's inhibition of SRC family kinases, such as LCK and ZAP70, allows it to modulate immune responses by interfering with T-cell receptor (TCR) signaling. researchgate.nethaematologica.orgnih.gov This leads to a reduction in T-cell activation, proliferation, and cytokine production. nih.gov Studies have also implicated Dasatinib in the modulation of other signaling networks, including the Wnt/β-catenin and TGF-β/smads pathways, highlighting its broad impact on cellular communication. tandfonline.com

Influence on Cellular Homeostasis and Biological Processes

The molecular interactions of Dasatinib culminate in significant alterations to cellular homeostasis and fundamental biological processes. The primary consequence of inhibiting oncogenic kinases like BCR-ABL is the disruption of the cellular mechanisms that favor uncontrolled growth. aacrjournals.orgnih.gov

Dasatinib has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. drugbank.comresearchgate.net In some contexts, it can also promote apoptosis, or programmed cell death, although the magnitude of this effect can vary between cell types. aacrjournals.orgnih.govresearchgate.net Beyond its anti-proliferative effects, Dasatinib's inhibition of Src kinase can influence the homeostasis of non-malignant tissues. For example, because Src plays an essential role in bone remodeling, its inhibition by Dasatinib can impact the balance of osteoclast and osteoblast activity. researchgate.net

| Biological Process | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition / Cell Cycle Arrest | Inhibition of BCR-ABL, SRC, and other mitogenic kinases. | drugbank.comresearchgate.net |

| Apoptosis | Induction (variable) | Suppression of survival signals from pathways like PI-3K/Akt. | aacrjournals.orgnih.govresearchgate.net |

| Cell Signaling | Inhibition of multiple pathways (MAPK, Akt, STAT5, TCR) | Direct inhibition of upstream tyrosine kinases (BCR-ABL, SRC, LCK). | aacrjournals.orgnih.govhaematologica.org |

| Immune Cell Function | Inhibition of T-cell activation and cytokine production. | Inhibition of LCK and ZAP70 in the T-cell receptor signaling pathway. | researchgate.netnih.gov |

| Bone Homeostasis | Modulation of bone resorption and formation. | Inhibition of Src kinase activity in osteoclasts and osteoblasts. | researchgate.net |

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the cellular and subcellular interactions of the chemical compound identified by EINECS number 282-102-7, also known as Fedrilate Maleate.

As a result, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline focusing on:

Effects on Cell Proliferation and Differentiation

Disruption of Endocrine or Metabolic Pathways

Oxidative Stress Induction and Antioxidant Response

No studies were found that investigated the effects of Fedrilate Maleate on these specific biological processes. The creation of scientifically accurate content and data tables for each specified subsection is therefore not feasible based on the current body of available information. Further empirical research is required to elucidate the potential mechanistic interactions of this compound at the cellular and subcellular levels.

Advanced Applications and Functional Roles of Einecs 282 102 7 in Material Science and Engineering

Formulation as Flame Retardants in Polymeric Materials

TCEP is widely incorporated as an additive flame retardant in various polymers to mitigate flammability. atamanchemicals.comriverlandtrading.com Its effectiveness stems from the combined presence of phosphorus and chlorine in its molecular structure. nih.gov It is used in the production of polyurethanes, polyester (B1180765) resins, polyacrylates, and polyvinyl chloride (PVC). atamanchemicals.comatamanchemicals.com

Halogenated flame retardants like TCEP function through mechanisms in both the gas phase and the condensed phase of a fire. The primary mechanism for halogenated compounds involves interrupting the combustion cycle in the gas phase. When the polymer heats up, TCEP is released and decomposes, liberating halogen radicals (in this case, chlorine). These radicals are highly reactive and interfere with the chain reactions of combustion in the flame. They scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, converting them into less reactive species. This process, known as radical trapping, effectively quenches the flame and reduces the spread of fire.

Additionally, the phosphorus component of TCEP acts primarily in the condensed (solid) phase. Upon heating, it decomposes to form phosphoric acid, which then dehydrates the polymer to create a surface layer of char. pfi.hk This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. riverlandtrading.compfi.hk This dual action makes organophosphate compounds like TCEP effective flame retardants.

TCEP is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded to it. This allows for its versatile integration into both thermoplastics and thermosetting resins. atamanchemicals.commdpi.com

Thermoplastics: In thermoplastics such as PVC, TCEP is used as a secondary plasticizer to suppress the flammability that can be introduced by primary plasticizers like phthalates. atamanchemicals.comnih.gov It is also incorporated into materials like cellulose (B213188) acetate (B1210297) and nitrocellulose. atamanchemicals.comleticiachem.com

Thermosets: TCEP is extensively used in thermosetting polymers, most notably in flexible and rigid polyurethane (PU) and polyisocyanurate (PIR) foams. atamanchemicals.comatamanchemicals.comnih.gov These foams are widely used for insulation in buildings and in the automotive and furniture industries. nih.goviarc.fr It is also used in epoxy resins, phenolic resins, and unsaturated polyester resins. atamanchemicals.comnih.govmdpi.com

The following table summarizes the integration of TCEP in various polymeric materials:

Table 1: Integration of TCEP in Polymeric Materials| Polymer Type | Specific Polymer | Application Area |

|---|---|---|

| Thermoplastics | Polyvinyl Chloride (PVC) | Wire & Cable Insulation, Plastic Pipes |

| Cellulose Acetate | Coatings, Films | |

| Nitrocellulose | Lacquers, Coatings | |

| Thermosets | Polyurethane (PU) Foams (Flexible & Rigid) | Furniture, Automotive Seating, Building Insulation |

| Unsaturated Polyester Resins | Composites, Coatings | |

| Epoxy Resins | Adhesives, Coatings, Electronics | |

| Polyisocyanurate (PIR) Foams | Building Insulation |

Mechanisms of Flame Retardancy in Halogenated Compounds

Role as Plasticizers and Additives in Flexible Polymers and Coatings

Beyond its flame retardant capabilities, TCEP also functions as a plasticizer and viscosity regulator. atamanchemicals.comtaylorandfrancis.com This property is particularly valuable in applications requiring flexibility and specific processing characteristics.

As a plasticizer, TCEP increases the flexibility and durability of materials. riverlandtrading.com When added to a polymer, its molecules intersperse themselves between the long polymer chains, reducing the intermolecular forces and allowing the chains to move more freely. This results in a softer, more pliable material. The addition of TCEP can improve the physical properties of the final product, leading to a softer feel and improved handling. atamanchemicals.com Furthermore, it can enhance water resistance, cold resistance, and antistatic properties in certain materials. leticiachem.com

The dual functionality of TCEP makes it suitable for specialized applications where both flexibility and fire safety are paramount.

Wires and Cables: In the production of PVC and other polymers for wire and cable insulation, TCEP is used to enhance flexibility while ensuring the product meets stringent flammability standards for electronic components. riverlandtrading.compfi.hk

Surface Coatings: TCEP is incorporated into various surface coatings, such as paints, varnishes, and lacquers, to act as both a flame retardant and a plasticizing agent. riverlandtrading.comeuropa.eu In these formulations, it improves the flexibility and adhesion of the coating to the substrate. riverlandtrading.com It is used in fire-retardant paints that intumesce (swell up) when exposed to heat, forming a protective char layer. regulations.gov These coatings are applied to building materials, electrical cables, and in the textile industry for back-coatings on carpets and upholstery. atamanchemicals.comregulations.goveuropa.eu

Enhancement of Material Flexibility and Durability

Specialized Industrial Uses and Emerging Applications

While its primary roles are as a flame retardant and plasticizer, TCEP has been employed in other specialized industrial contexts.

Adhesives and Sealants: TCEP is used as an additive in adhesives and sealants to improve bonding strength, flexibility, and resistance to heat and flame. riverlandtrading.comnih.gov

Metal Extraction: It has been identified for use as a solvent or extractant in the separation of rare metals. atamanchemicals.comleticiachem.com

Lubricant and Fuel Additives: There are mentions of its use as a petroleum additive and in lubricant formulations to improve lubricity and reduce friction. riverlandtrading.comfrontiersin.orgfrontiersin.org

Textile Treatment: In the textile industry, TCEP is used as a flame retardant and softening agent for fabrics, helping to meet flammability standards while enhancing the drape and feel of the material. riverlandtrading.com

Emerging applications are being explored, although regulatory scrutiny has led to a decline in its use in some sectors in favor of alternative flame retardants. taylorandfrancis.comeuropa.eu Research continues into the development of more environmentally benign flame retardants, but the established performance of compounds like TCEP means they remain a benchmark in material science.

Table of Compound Names

| EINECS Number | Common Name/Synonym |

| 282-102-7 | Tris(2-chloroethyl) phosphate (B84403) (TCEP) |

| N/A | Polyvinyl Chloride (PVC) |

| N/A | Polyurethane (PU) |

| N/A | Polyisocyanurate (PIR) |

| N/A | Phosphoric Acid |

| N/A | Phthalates |

| N/A | Cellulose Acetate |

| N/A | Nitrocellulose |

| N/A | Epoxy Resins |

| N/A | Phenolic Resins |

| N/A | Unsaturated Polyester Resins |

Utility in Lubricants and Metalworking Fluids

The chemical substance identified by EINECS 282-102-7, with the corresponding CAS number 84030-55-7, is registered for use in industrial settings, including in the formulation of lubricants, greases, and metalworking fluids. cas.orgchemicalbook.com Its application in these formulations suggests a role as an additive designed to enhance the performance and longevity of the fluids under various operational stresses.

In the context of lubricants and greases, such additives are crucial for providing properties like improved lubricity, thermal stability, and corrosion inhibition. Metalworking fluids, used to cool and lubricate metal workpieces during machining operations like cutting and grinding, also benefit from chemical additives that reduce friction, prevent tool wear, and protect the workpiece surface from corrosion. While the specific functional role and performance data for this compound are not detailed in publicly available scientific literature, its inclusion in these product categories points towards its function as a performance-enhancing agent.

The European Chemicals Agency (ECHA) notes that this substance is used at industrial sites in products such as hydraulic fluids, lubricants, and greases, as well as in metalworking fluids. cas.orgchemicalbook.com Release to the environment can occur from industrial use, such as in the formulation of mixtures and in processing aids at industrial sites. cas.orgchemicalbook.com

Interactive Data Table: Industrial Applications of this compound

| Product Category | Documented Use |

| Lubricants and Greases | Yes cas.orgchemicalbook.com |

| Metalworking Fluids | Yes cas.orgchemicalbook.com |

| Hydraulic Fluids | Yes cas.org |

| Polymers | Yes cas.org |

| Adhesives and Sealants | Yes cas.org |

| Heat Transfer Fluids | Yes cas.orgchemicalbook.com |

Research into Novel Material Composites and Performance Enhancement

The application of this compound extends to the formulation of polymers. cas.org In material science, chemical additives are often incorporated into polymer matrices to create composite materials with enhanced properties. These additives can act as stabilizers, plasticizers, or modifiers to improve characteristics such as strength, durability, and resistance to environmental degradation.

While specific research detailing the use of this compound in novel material composites is not readily found in published studies, its documented use in polymers indicates a potential role in performance enhancement. cas.org The development of advanced materials often involves the integration of specialized chemical compounds to meet demanding performance targets in various engineering applications. The function of an additive like this compound in a polymer composite could range from improving processing characteristics to enhancing the final mechanical or thermal properties of the material. However, without specific research findings, its precise contribution to the field of novel material composites remains an area requiring further investigation.

Regulatory Science and Policy Implications for Einecs 282 102 7

International Chemical Management Frameworks and Conventions

International efforts to manage hazardous chemicals have significant implications for the production and use of MCCPs. Key among these is the Stockholm Convention, a global treaty to protect human health and the environment from persistent organic pollutants (POPs). epd.gov.hk

Role of the Stockholm Convention on Persistent Organic Pollutants (POPs) in Regulating CPs

The Stockholm Convention aims to eliminate or restrict the production and use of POPs, which are chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. epd.gov.hk The process for listing a new substance under the convention involves a rigorous scientific review by the Persistent Organic Pollutants Review Committee (POPRC).

In April 2021, the United Kingdom submitted a proposal to list 'chlorinated paraffins with carbon chain lengths in the range C14–17 and chlorination levels at or exceeding 45 percent chlorine by weight' (a subset of MCCPs) in the annexes of the Stockholm Convention. pops.intndc.gov.tw This proposal was based on evidence suggesting that these substances exhibit characteristics of POPs. www.gov.uk

Implementation of REACH Regulation for Substance Control in the European Union

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive framework for controlling chemicals. cogne.de Under REACH, companies are responsible for identifying and managing the risks associated with the substances they manufacture and market in the EU.

MCCPs (Alkanes, C14-17, chloro; CAS No. 85535-85-9) have been subject to evaluation under REACH. pops.int It was concluded that MCCPs meet the REACH Annex XIII criteria for being Persistent, Bioaccumulative and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB). pops.int This led to their identification as a Substance of Very High Concern (SVHC). pops.int

The European Chemicals Agency (ECHA) has been assessing the risks posed by MCCPs and considering the need for further regulatory action. reach.lu This has included proposals to restrict the use of MCCPs in various applications. ilma.org While a proposal to restrict MCCPs under the Restriction of Hazardous Substances (RoHS) Directive for electrical and electronic equipment was ultimately withdrawn, with the reasoning that REACH provides adequate control, the substance remains under scrutiny. gpcgateway.com

Scientific Assessment for Regulatory Decisions

Regulatory decisions under frameworks like REACH are underpinned by scientific assessment of a substance's properties and risks. This involves identifying substances with particularly hazardous properties and then determining the most appropriate risk management measures.

Criteria for Identification as Substances of Very High Concern (SVHCs)

A substance is identified as an SVHC if it meets specific criteria outlined in Article 57 of the REACH Regulation. wikipedia.orghseni.gov.uk These criteria include:

Carcinogenic, Mutagenic, or toxic for Reproduction (CMR) : Substances classified in category 1A or 1B. orlen.plmorganthermalceramics.com

Persistent, Bioaccumulative, and Toxic (PBT) : Substances that persist in the environment, accumulate in living organisms, and are toxic. orlen.plmorganthermalceramics.com

Very Persistent and very Bioaccumulative (vPvB) : Substances that are highly persistent and have a high potential to accumulate in living organisms. orlen.plmorganthermalceramics.com

Equivalent level of concern : Substances for which there is scientific evidence of probable serious effects to human health or the environment that are of an equivalent level of concern to CMR, PBT, or vPvB substances. This can include endocrine disruptors. wikipedia.orgyordasgroup.com

MCCPs were identified as SVHCs because they meet the criteria for being PBT and vPvB. pops.int The inclusion of a substance on the SVHC Candidate List triggers legal obligations for companies, such as providing information on the safe use of the substance and notifying ECHA if the substance is present in articles above a certain concentration. wikipedia.orgorlen.pl

Development of Authorisation and Restriction Processes for Specific Uses

Once a substance is on the SVHC Candidate List, the next steps in the regulatory process are typically authorisation or restriction. chemservice-group.com

Authorisation : Substances on the Authorisation List (Annex XIV of REACH) cannot be placed on the market or used after a specific "sunset date" unless an authorisation is granted for a specific use. chemservice-group.comglobalnorm.de The burden of proof lies with the company to demonstrate that the risks are adequately controlled or that the socio-economic benefits outweigh the risks and there are no suitable alternatives. morganthermalceramics.comreachlaw.fi

Restriction : The restriction process (Annex XVII of REACH) can limit or ban the manufacture, placing on the market, or use of a substance that poses an unacceptable risk to human health or the environment. chemservice-group.comreachlaw.fi The burden of proof for justifying a restriction lies with the authorities. reachlaw.fi

For MCCPs, a restriction proposal was submitted under REACH. ilma.org In September 2022, ECHA proposed a ban on MCCPs, which led to significant feedback from industry stakeholders. ilma.org The Socio-Economic Analysis Committee (SEAC) subsequently revised its opinion, recommending a longer phase-out period for certain uses in metalworking fluids, recognizing the challenges of finding suitable alternatives for essential applications in sectors like aerospace and medical devices. ilma.org

Research Gaps and Future Directions in Regulatory Science

Despite the extensive regulatory assessment of MCCPs, several research gaps remain that will influence future regulatory science and policy. A key challenge is the complexity of MCCPs themselves, which are mixtures of many different chlorinated alkanes. novaloop.deoeko.info This variability can make it difficult to assess the specific risks associated with different commercial products.

Further research is needed to fully understand the long-term environmental fate and transport of different MCCP congeners. Additionally, developing and validating analytical methods to accurately measure MCCPs in various environmental matrices and products is crucial for effective monitoring and enforcement of regulations.

Table of Compound Names

| Common Name/Group Name | EINECS Number | CAS Number |

| Medium-Chain Chlorinated Paraffins (MCCPs) | 282-102-7 | 85535-85-9 |

| Alkanes, C14-17, chloro | 287-477-0 | 85535-85-9 |

| Short-Chain Chlorinated Paraffins (SCCPs) | - | - |

| Tetrabromobisphenol A (TBBP-A) | - | 79-94-7 |

| Dechlorane Plus | - | 13560-89-9 |

| 2,4-Dinitrotoluene (2,4-DNT) | - | - |

| Lead | - | - |

| Methoxychlor | - | - |

| UV-328 | - | - |

| Hexachlorobutadiene | - | - |

| Pentachlorophenol | - | - |

| Polychlorinated naphthalenes | - | - |

| Decabromodiphenyl ether | - | - |

| Hexabromobiphenyl | - | - |

| Hexabromocyclododecane | - | - |

| Hexabromodiphenyl ether and heptabromodiphenyl ether | - | - |

| Lindane | - | - |

| Long-chain perfluorocarboxylic acids | - | - |

| Chlorpyrifos | - | - |

| Per- and polyfluoroalkyl substances (PFAS) | - | - |

| Sulfluramid | - | 4151-50-2 |

| Dicofol | - | - |

| Octamethyltrisiloxane | 203-497-4 | 107-51-7 |

| O,O,O-triphenyl phosphorothioate | 209-909-9 | 597-82-0 |

| Perfluamine | 206-420-2 | 338-83-0 |

| Tris(4-nonylphenyl, branched and linear) phosphite | - | - |

| 6-[(C10-C13)-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid | 701-118-1 | 2156592-54-8 |

| Reaction mass of: triphenylthiophosphate and tertiary butylated phenyl derivatives | 421-820-9 | 192268-65-8 |

| 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane | 241-867-7 | 17928-28-8 |

| Decamethyltetrasiloxane | 205-491-7 | 141-62-8 |

| Tetra(sodium/potassium) 7-[(E)-{2-acetamido-4-[(E)-(4-{[4-chloro-6-({2-[(4-fluoro-6-{[4-(vinylsulfonyl)phenyl]amino}-1,3,5-triazine-2-yl)amino]propyl}amino)-1,3,5-triazine-2-yl]amino}-5-sulfonato-1-naphthyl)diazenyl]-5-methoxyphenyl}diazenyl]-1,3,6-naphthalenetrisulfonate | 466-490-7 | - |

| Iron | 231-096-4 | 7439-89-6 |

| Chromium | 231-157-5 | 7440-47-3 |

| Nickel | 231-111-4 | 7440-02-0 |

| Molybdenum | 439-98-7 | 439-98-7 |

Data Requirements for Comprehensive Risk Assessment

A comprehensive risk assessment for a chemical substance like PBO requires a wide array of data covering its physicochemical properties, toxicological effects, and environmental fate. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) mandate specific data submissions to evaluate the potential risks associated with a substance's use. merck.comepa.gov For PBO, these data requirements are extensive, particularly given its classification as a biocidal active substance and its use in products leading to potential human and environmental exposure.

The data requirements are largely guided by internationally accepted protocols, such as the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure that the data generated are reliable and comparable across different regulatory jurisdictions. The key data points required for a comprehensive risk assessment of PBO are detailed in the interactive table below.

Interactive Data Table: Key Data Requirements for Comprehensive Risk Assessment of Piperonyl Butoxide (EINECS 282-102-7)

| Data Category | Specific Endpoint | Relevant OECD Test Guideline (or equivalent) | Purpose in Risk Assessment |

| Physicochemical Properties | Melting/Freezing Point | OECD 102 | To understand the physical state of the substance at different temperatures. |

| Boiling Point | OECD 103 | To assess its volatility and potential for airborne dispersal. | |

| Vapour Pressure | - | To determine its tendency to evaporate and exist in the atmosphere. fao.org | |

| Water Solubility | OECD 105 | To predict its distribution in aqueous environments. | |

| Partition Coefficient (n-octanol/water) | OECD 107/117 | To assess its potential for bioaccumulation in organisms. fao.org | |

| Human Health Toxicology | Acute Oral Toxicity | OECD 423 | To determine the short-term toxicity from ingestion. who.int |

| Acute Dermal Toxicity | OECD 402 | To assess the short-term toxicity from skin contact. who.int | |

| Acute Inhalation Toxicity | OECD 403 | To evaluate the short-term toxicity from breathing in the substance. who.int | |

| Skin Irritation/Corrosion | OECD 404 | To determine if it causes skin irritation. merck.com | |

| Eye Irritation/Corrosion | OECD 405 | To assess its potential to cause eye damage. | |

| Skin Sensitisation | OECD 429 | To determine if it can cause an allergic skin reaction. | |

| Repeated Dose Toxicity (Sub-chronic) | OECD 408 | To evaluate the effects of repeated exposure over a 90-day period. fao.org | |

| Genotoxicity (in vitro and in vivo) | OECD 471 (Ames test), OECD 473, OECD 474 | To assess its potential to cause genetic mutations. cdhfinechemical.commerck.com | |

| Carcinogenicity | OECD 451 | To determine its potential to cause cancer with long-term exposure. europa.eumerck.com | |

| Reproductive Toxicity | OECD 416 (Two-generation study) | To evaluate its effects on fertility and offspring development. msd.commsd.com | |

| Developmental Toxicity | OECD 414 | To assess its potential to cause birth defects. who.int | |

| Ecotoxicology | Acute Toxicity to Fish | OECD 203 | To determine its short-term toxicity to aquatic vertebrates. merck.com |

| Acute Toxicity to Aquatic Invertebrates | OECD 202 | To assess its short-term toxicity to organisms like Daphnia. merck.com | |

| Toxicity to Algae | OECD 201 | To evaluate its effects on aquatic plants. merck.com | |

| Chronic Toxicity to Fish | OECD 210 | To determine the long-term effects on fish survival and reproduction. | |

| Chronic Toxicity to Aquatic Invertebrates | OECD 211 | To assess the long-term effects on invertebrate reproduction. | |

| Environmental Fate | Biodegradation in Water | OECD 301 | To determine how quickly it breaks down in aquatic environments. |

| Hydrolysis as a Function of pH | OECD 111 | To assess its stability in water at different pH levels. | |

| Adsorption/Desorption using a Batch Equilibrium Method | OECD 106 | To predict its tendency to bind to soil and sediment. |

The findings from these studies form the basis of the risk assessment. For instance, studies on PBO have shown it has low acute toxicity via oral, dermal, and inhalation routes. who.int However, it is classified as causing serious eye irritation. publichealthtoxicology.com In terms of chronic effects, the liver has been identified as a primary target organ following repeated exposure in animal studies. who.int Carcinogenicity studies in mice have shown an increased incidence of liver adenomas at high doses, but this is considered to have a mode of action that is not plausible for humans. europa.eu Ecotoxicological data indicate that PBO is very toxic to aquatic life with long-lasting effects. publichealthtoxicology.commerck.com

Emerging Research Directions and Future Perspectives on Einecs 282 102 7

Interdisciplinary Research Needs for a Holistic Understanding

Integration of Analytical, Environmental, and Material Science Perspectives

A holistic understanding of EINECS 282-102-7 necessitates a multidisciplinary approach that combines analytical chemistry, environmental science, and material science. Such integration is crucial for assessing the compound's lifecycle and potential impacts.

Analytical Chemistry: The development of robust analytical methods is the cornerstone of any chemical assessment. For Fedrilate Maleate, this would involve creating and validating techniques for its detection and quantification in various matrices. While specific methods for Fedrilate Maleate are not widely published, techniques used for other maleate-containing pharmaceutical compounds, such as chlorpheniramine (B86927) maleate, could serve as a starting point. ijrpr.comijpsjournal.comscispace.compom.go.idresearchgate.net These methods often include:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. ijrpr.comijpsjournal.comscispace.comresearchgate.net

UV-Spectroscopy: A common method for quantitative analysis based on the absorption of ultraviolet light by the substance. ijrpr.com

High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for the separation and quantification of substances. ijrpr.com

Future research should focus on adapting and validating these methods specifically for Fedrilate Maleate, including its determination in pharmaceutical formulations and potentially in environmental and biological samples.

Environmental Science: The environmental fate and effects of pharmaceuticals are a growing area of concern. mdpi.comitrcweb.orgresearchgate.net For this compound, a comprehensive environmental risk assessment is currently lacking. Key research areas that need to be addressed include:

Environmental Fate: Studies on the persistence, degradation, and mobility of Fedrilate Maleate in soil and water systems are essential to understand its potential for environmental accumulation.

Ecotoxicity: Research is needed to determine the potential adverse effects of the compound on various organisms, such as aquatic life and soil microorganisms.

The table below outlines the key research parameters that need to be investigated for a comprehensive environmental assessment of this compound.

| Research Area | Key Parameters to Investigate |

| Analytical Methods | Development and validation of HPLC, UV-Spectroscopy, and HPTLC methods for Fedrilate Maleate. |

| Environmental Fate | Biodegradation studies in water and soil; Photodegradation studies; Adsorption/desorption behavior in soil and sediment. |

| Ecotoxicity | Acute and chronic toxicity testing on representative aquatic organisms (e.g., algae, daphnia, fish); Toxicity to soil organisms. |

Material Science: While primarily known as a pharmaceutical, the properties of this compound could be of interest in material science. Maleic acid and its derivatives are known to be used in the synthesis of polymers and as adhesion promoters. wikipedia.org Research in this area could explore:

Polymer Synthesis: Investigating the potential of Fedrilate Maleate as a monomer or an additive in the creation of new polymers with specific properties.

Functional Coatings: Exploring its use in the development of functional coatings, potentially leveraging its chemical structure for specific applications.

Bridging Scientific Discovery with Policy Implementation

The effective management of chemical substances like this compound relies on a strong connection between scientific findings and regulatory policy. As a pharmaceutical, Fedrilate Maleate is subject to regulations in some jurisdictions. fao.orgsahpra.org.zasahpra.org.zaun.org However, a broader policy framework that considers its entire lifecycle is necessary.

A comprehensive policy approach should be informed by scientific data on the compound's properties, uses, and potential risks. This involves:

Data Generation and Sharing: Encouraging and funding research to fill the existing data gaps on the analytical, environmental, and material science aspects of this compound.

Risk Assessment: Utilizing the generated scientific data to conduct a thorough risk assessment that considers both human health and environmental impacts.

Regulatory Updates: Based on the risk assessment, updating or developing new regulations to ensure the safe use, handling, and disposal of the compound. This could include setting limits for its presence in products or the environment.

International Collaboration: Promoting collaboration between regulatory bodies in different countries to share information and align on management strategies for chemicals that are in the global market.

The relationship between scientific research and policy is cyclical. Policy decisions should be based on the best available science, and in turn, policy needs can drive new avenues of scientific inquiry. For a compound with as many data gaps as this compound, a concerted effort to bridge this gap is essential for ensuring its safe and sustainable use.

Q & A

Basic Research Questions